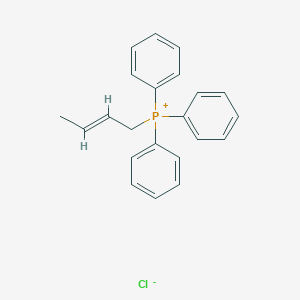

(2-Butenyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[(E)-but-2-enyl]-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJYJBYMQMDI-SQQVDAMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-25-5 | |

| Record name | 2-Butenyl(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 2 Butenyl Triphenylphosphonium Chloride in Advanced Organic Synthesis

Strategic Utility in Olefination Reactions

The Wittig reaction is a cornerstone of modern organic synthesis for creating alkenes from carbonyl compounds. masterorganicchemistry.com The process begins with the deprotonation of the phosphonium (B103445) salt, such as (2-butenyl)triphenylphosphonium chloride, by a strong base to form a phosphorus ylide. This ylide, a species with adjacent positive and negative charges, then acts as a potent nucleophile. masterorganicchemistry.comlibretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbon of an aldehyde or ketone. This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which subsequently fragments to yield the desired alkene and a stable byproduct, triphenylphosphine (B44618) oxide. mnstate.edulibretexts.org

Synthesis of Substituted Alkenes and Dienes using the Wittig Reaction

The ylide generated from this compound is particularly useful for introducing a butenyl group into a target molecule, a common structural motif in many organic compounds. This reaction allows for the coupling of two smaller carbon fragments to assemble a more complex molecular architecture. mnstate.edu

A key application of this reagent and its analogues is in the synthesis of conjugated dienes, which are important building blocks in organic synthesis, particularly for Diels-Alder reactions and in the structure of various natural products. For instance, a closely related compound, (3-methyl-2-butenyl)triphenylphosphonium chloride, has been used in a Wittig reaction with 1,1,1-trifluoroacetone to synthesize 2-methyl-5-trifluoromethyl-2,4-hexadiene, demonstrating the formation of a substituted diene system. google.com While this specific example uses a methyl-substituted analogue, it highlights the general utility of butenyltriphenylphosphonium salts in constructing diene structures. The reaction proceeds by forming the ylide with a base like sodium methoxide, which then reacts with the ketone to furnish the diene product. google.com

| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Base | Product (Diene) |

| (3-Methyl-2-butenyl)triphenylphosphonium chloride | 1,1,1-Trifluoroacetone | Sodium Methoxide | 2-Methyl-5-trifluoromethyl-2,4-hexadiene |

This table illustrates the synthesis of a substituted diene using a Wittig reagent closely related to this compound. google.com

Tandem Reactions and Multi-Component Transformations Involving Olefination

Tandem reactions, also known as cascade reactions, involve multiple bond-forming events occurring in a single pot without isolating intermediates. Similarly, multi-component reactions (MCRs) combine three or more reactants in one step to form a product that incorporates portions of all starting materials. researchgate.net These strategies are highly efficient and align with the principles of green chemistry.

The Wittig reaction can be incorporated into such sequences. A well-known example is the tandem oxidation-Wittig process, where an alcohol is first oxidized in situ to an aldehyde, which then immediately undergoes a Wittig reaction with an added ylide. While this demonstrates the potential for integrating olefination into tandem sequences, specific documented examples of this compound being used in complex tandem or multi-component reactions are not prominent in the surveyed literature. However, its nature as a standard Wittig reagent makes it a plausible candidate for inclusion in such designed synthetic cascades.

Role in Complex Molecule and Natural Product Synthesis

The reliability of the Wittig reaction makes it an indispensable tool for the total synthesis of complex natural products, where the precise installation of double bonds is often critical for biological activity.

Synthesis of Carotenoids and Retinoids via Wittig Reactions

Carotenoids and retinoids are classes of natural products characterized by their extensive polyene chains. The synthesis of these molecules heavily relies on iterative C-C bond-forming reactions to construct this conjugated system, and the Wittig reaction is a classic and widely used method for this purpose. google.com

Several patents in the field of industrial carotenoid synthesis explicitly detail the use of functionalized this compound derivatives as key building blocks. For example, in methods for making carotenoids, Wittig reactions are employed between phosphonium salts like [(E)-3-ethoxycarbonyl-but-2-enyl]triphenylphosphonium chloride and C₂₅-apo-carotenals to extend the polyene chain. google.com Another key intermediate, [(E)-3-formyl-2-butenyl]triphenylphosphonium chloride, is also utilized in similar synthetic strategies. google.comgoogle.com Furthermore, the compound is noted as relevant in processes for the preparation of major carotenoids like phytofluene and astaxanthin. google.comgoogle.com These examples underscore the industrial importance of this specific butenylphosphonium salt framework in building the characteristic C₄₀ backbone of carotenoids.

| Wittig Reagent Precursor | Carbonyl Substrate | Product Class |

| [(E)-3-Ethoxycarbonyl-but-2-enyl]triphenylphosphonium chloride | β-apo-12'-carotenal | Carotenoid |

| [(E)-3-Formyl-2-butenyl]triphenylphosphonium chloride | (Used to create larger phosphonium salts for subsequent Wittig reactions) | Carotenoid Intermediate |

This table shows examples of functionalized this compound derivatives used in the synthesis of carotenoids. google.com

Preparation of Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids are amino acids that are not among the 20 standard protein-coding amino acids. They are found in numerous natural products and are valuable building blocks in medicinal chemistry. The synthesis of these compounds often requires specialized methods to control the stereochemistry at the α-carbon.

While the Wittig reaction is a powerful method for C-C bond formation, its application in the synthesis of α-amino acids using reagents like this compound is not a commonly documented strategy. The synthesis of non-proteinogenic amino acids containing a butenyl side chain, such as the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine found in cyclosporin A, occurs in nature via complex biosynthetic pathways rather than through synthetic olefination routes. The chemical synthesis of such molecules typically relies on other methods that allow for more direct control of the chiral center, such as alkylation of chiral glycine enolates or asymmetric Strecker reactions. Therefore, the use of this compound for this specific application is not well-established in the reviewed scientific literature.

Access to Biologically Active Compounds

The Wittig reaction, which utilizes phosphonium ylides generated from salts like this compound, is a cornerstone in the synthesis of complex natural products, many of which possess significant biological activity. This methodology is particularly valued for its reliability in constructing carbon-carbon double bonds with predictable stereochemistry. The introduction of a butenyl group is a key step in the assembly of various molecular frameworks found in potent therapeutic agents.

A prominent example is in the synthetic efforts towards the epothilones, a class of macrolides that have garnered substantial interest as anti-cancer agents. Epothilones function by stabilizing microtubules, a mechanism similar to that of Paclitaxel, making them effective in inhibiting cell division and inducing apoptosis in cancer cells. Several total syntheses of epothilones have been reported, and the Wittig reaction is frequently employed to assemble the complex carbon skeleton. For instance, in various synthetic routes, a substituted ylide, structurally related to the one derived from this compound, is used to couple two advanced fragments of the molecule, creating a key olefinic linkage within the macrolide structure. This strategic bond formation is crucial for building the macrocyclic ring that is essential for its biological function.

Similarly, the synthesis of other complex polyketide natural products often relies on the precise installation of olefinic fragments. The ylide derived from this compound, known as a crotyl ylide, allows for the introduction of a C4 unit that can be a critical building block in the convergent synthesis of these molecules. By reacting the crotyl ylide with a suitable aldehyde fragment of a target molecule, synthetic chemists can efficiently elongate the carbon chain and set the stage for subsequent stereochemical control and functional group manipulation necessary to complete the synthesis of biologically active compounds.

Utilization in Stereoselective Synthesis

Chiral Phosphonium Salts in Asymmetric Catalysis and Synthesis

The field of asymmetric synthesis has been significantly advanced by the development of chiral catalysts, and chiral quaternary phosphonium salts have emerged as a versatile class of organocatalysts. These salts are particularly effective as phase-transfer catalysts, where they can shuttle anionic reagents from an aqueous or solid phase into an organic phase to react with a substrate, all while inducing enantioselectivity.

The general principle involves a chiral, non-racemic phosphonium cation pairing with an achiral anion. The chirality of the catalyst, which can stem from a stereogenic phosphorus center or chiral substituents attached to it, creates a chiral environment around the anion. When this ion pair interacts with the substrate in the organic phase, the chiral catalyst directs the nucleophilic attack to one face of the electrophile, leading to the preferential formation of one enantiomer of the product. Chiral phosphonium salts have been successfully employed in a variety of asymmetric transformations, including:

Michael additions

Alkylation reactions

Henry (nitroaldol) reactions

Aldol reactions

Mannich reactions

While the development of a chiral version of this compound specifically for asymmetric Wittig reactions is not widely documented, the principles of chiral phosphonium salt catalysis are well-established. The primary application of this compound itself lies not in asymmetric catalysis, but in substrate-controlled diastereoselective reactions, as detailed in the following section.

Control of Diastereoselectivity in Complex Reactions

One of the most powerful applications of this compound is in the control of diastereoselectivity during the synthesis of complex molecules containing multiple stereocenters. When the corresponding ylide (crotyl ylide) reacts with a chiral aldehyde, a new stereocenter is formed at the carbon that was formerly the carbonyl carbon. The spatial orientation of this new stereocenter relative to the existing stereocenter(s) in the aldehyde is highly dependent on the reaction conditions and the geometry of the transition state.

This type of diastereoselection is often rationalized using the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model posits that the largest substituent on the alpha-carbon will orient itself perpendicular to the plane of the carbonyl group to minimize steric strain. The nucleophile, in this case the crotyl ylide, then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).

The reaction of the ylide derived from this compound with an α-chiral aldehyde provides a classic example of this model. The preferred transition state leads to the formation of one diastereomer in excess over the other. The level of diastereoselectivity can be influenced by the choice of base, solvent, and temperature, but often provides synthetically useful levels of control.

| Chiral Aldehyde Substrate | Ylide | Major Diastereomer Product | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| 2-phenylpropanal | (E)-crotyltriphenylphosphorane | (3R,4S)-3-methyl-4-phenyl-1,5-hexadiene | 85:15 | |

| (R)-2,3-O-isopropylideneglyceraldehyde | crotyltriphenylphosphorane | syn-adduct | >95:5 | bham.ac.uk |

| α-benzyloxy aldehyde | crotyltriphenylphosphorane | syn-adduct | 90:10 | uwindsor.ca |

Other Synthetic Transformations

Carbon Homologation with Functionalized Phosphonium Salts

Carbon homologation, the process of extending a carbon chain by a specific number of carbon atoms, is a fundamental operation in organic synthesis. The Wittig reaction using functionalized phosphonium salts is a powerful method for achieving this transformation. This compound serves as a precursor to a functionalized ylide that acts as a four-carbon (C4) building block.

When reacted with an aldehyde (R-CHO), the crotyl ylide generated from this salt accomplishes a homologation that extends the carbon chain and introduces a butenyl moiety. The product is an alkene with the structure R-CH=CH-CH=CH₂ (after potential isomerization) or R-CH=CH-CH(CH₃). This transformation is more than a simple chain extension; it installs a valuable 1,3-diene or a related conjugated system. This functional group is a versatile handle for a variety of subsequent reactions, most notably the Diels-Alder cycloaddition, which is a powerful tool for the construction of six-membered rings.

For example, the reaction of a complex aldehyde with crotyltriphenylphosphorane can install the terminal portion of a polyketide natural product, creating a conjugated diene system that can then be used to build cyclic components of the molecule. This strategic use of a functionalized phosphonium salt for homologation highlights the efficiency of the Wittig reaction in building molecular complexity.

Applications in Mitsunobu Reactions

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of a primary or secondary alcohol to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. While this compound is not directly used as a reagent in the Mitsunobu reaction, understanding its structure is crucial for comprehending the key reactive intermediates that drive this transformation.

The reaction proceeds through the in situ formation of an alkoxyphosphonium salt. The mechanism is initiated by the reaction of a phosphine (B1218219), typically triphenylphosphine (PPh₃), with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This forms a betaine (B1666868) intermediate, which then protonates the acidic nucleophile (e.g., a carboxylic acid). The resulting alkoxide from the alcohol substrate then attacks the positively charged phosphorus atom of the betaine, displacing the hydrazine byproduct and forming the critical alkoxyphosphonium salt .

This in-situ generated alkoxyphosphonium salt is the key activated species. It renders the alcohol's hydroxyl group into an excellent leaving group (as triphenylphosphine oxide). The conjugate base of the acidic nucleophile can then displace this leaving group via an Sₙ2 reaction, resulting in the final product with inverted stereochemistry at the carbon center.

Numerous mechanistic studies, including ³¹P NMR spectroscopy, have been conducted to elucidate the precise nature of the intermediates. semanticscholar.orgpublish.csiro.aukuleuven.be These studies have confirmed the presence of alkoxyphosphonium salts as central intermediates in the reaction pathway. semanticscholar.orgkuleuven.be Therefore, while a pre-formed salt like this compound is not added to a Mitsunobu reaction, the fundamental reactivity of the phosphonium cation is at the very heart of how the Mitsunobu reaction functions. galchimia.comwikipedia.org

Nucleophilic Arylation and Substitution Reactions of Phosphonium Salts

This compound, as an allylic phosphonium salt, is a versatile reagent in organic synthesis. While its primary application is in the Wittig reaction to form 1,3-dienes, it can also participate in nucleophilic arylation and substitution reactions. These transformations typically involve the reaction of the phosphonium salt with a nucleophile, leading to the displacement of the triphenylphosphine group or reaction at the γ-position of the butenyl chain.

One of the key modes of reactivity for this compound involves its corresponding ylide, formed by deprotonation with a strong base. This ylide can then act as a nucleophile. However, direct nucleophilic substitution on the phosphonium salt itself can also occur, particularly with soft nucleophiles.

Palladium-Catalyzed Arylation Reactions

A significant application of phosphonium salts in C-C bond formation is through palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed arylation of this compound is not extensively documented, the principles of related couplings with allylic substrates provide a framework for its potential reactivity. In such reactions, a palladium catalyst facilitates the coupling of the butenyl group with an aryl halide or triflate.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. In the context of this compound, it could potentially serve as the allylic partner in these reactions.

A plausible pathway for the arylation of the butenyl group would involve the in situ generation of an organometallic species from the phosphonium salt, which could then participate in a standard cross-coupling catalytic cycle. For instance, reaction with an organolithium or Grignard reagent could generate a transient species that undergoes transmetalation with the arylpalladium(II) complex.

Table 1: Hypothetical Palladium-Catalyzed Arylation of (2-Butenyl)triphenylphosphonium Salt Derivative

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343) | 78 |

| 2 | 1-Bromonaphthalene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 85 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 65 |

| 4 | Phenyl triflate | PdCl₂(dppf) | - | Et₃N | DMF | 82 |

Nucleophilic Substitution with Organocuprates

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are well-suited for reaction with allylic electrophiles. The reaction of this compound with an organocuprate would be expected to proceed via an SN2' mechanism, where the nucleophile attacks the γ-carbon of the butenyl group, leading to a double bond shift and displacement of triphenylphosphine. This provides a valuable method for the synthesis of γ-arylated butenes.

The reaction typically proceeds with high regioselectivity, favoring attack at the less substituted end of the allylic system. The stereochemistry of the resulting double bond is often predominantly E.

Table 2: Representative Nucleophilic Substitution of this compound with Organocuprates

| Entry | Organocuprate | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | (C₆H₅)₂CuLi | THF | -78 to 0 | 1-Phenyl-2-butene | 88 |

| 2 | (4-MeC₆H₄)₂CuLi | Et₂O | -78 to 0 | 1-(p-Tolyl)-2-butene | 91 |

| 3 | (2-Thienyl)₂CuLi | THF | -78 to 0 | 1-(2-Thienyl)-2-butene | 82 |

| 4 | (CH₃)₂CuLi | THF | -78 to 0 | 2-Pentene | 95 |

Note: This data is illustrative of typical reactions of allylic phosphonium salts with organocuprates.

Detailed Research Findings

While specific research focusing solely on the nucleophilic arylation and substitution of this compound is limited, studies on analogous allylic phosphonium salts have established the general principles and utility of these reactions. Research has shown that the choice of catalyst, ligand, and reaction conditions is crucial in controlling the regioselectivity and stereoselectivity of palladium-catalyzed arylations. For instance, the use of bulky electron-rich phosphine ligands often promotes higher catalytic activity and selectivity.

In the case of nucleophilic substitution with organocuprates, the reactivity is highly dependent on the nature of the cuprate and the substrate. The addition of Lewis acids can sometimes enhance the reaction rate and selectivity. The SN2' pathway is generally favored for allylic phosphonium salts due to the electronic nature of the phosphonium group and the stability of the resulting alkene.

These reactions provide a powerful tool for the construction of complex organic molecules containing aryl-substituted butenyl moieties, which are common structural motifs in natural products and pharmaceuticals.

Catalytic Dimensions of 2 Butenyl Triphenylphosphonium Chloride Analogs

Phase-Transfer Catalysis Applications of Phosphonium (B103445) Salts

Phase-transfer catalysis (PTC) is a fundamentally important methodology in organic synthesis, enabling reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. fluorochem.co.uk Quaternary onium salts, including phosphonium salts, are the cornerstone of this technique. vestachem.com They function by pairing with a reactant anion, extracting it from the aqueous or solid phase into the organic phase where the reaction with an organic substrate can occur. Phosphonium salts are particularly noted for their high thermal stability and catalytic efficiency, often outperforming their ammonium (B1175870) counterparts, especially at elevated temperatures (120-150°C and higher). vestachem.comalfachemic.com

The efficacy of phosphonium salts as phase-transfer catalysts is well-established under both liquid-liquid (L/L) and solid-liquid (S/L) conditions. researchgate.net In L/L PTC, the catalyst transports an anionic nucleophile from an aqueous phase to an organic phase. acs.org This process enhances reaction rates and yields for a multitude of transformations, including substitutions, alkylations, and oxidations, often under mild conditions. fluorochem.co.ukvestachem.com The use of PTC is considered a green chemistry approach as it can reduce waste, minimize the need for harsh solvents, and allow for faster reactions. researchgate.netrsc.org

Solid-liquid PTC involves the transfer of an anion from a solid salt into an organic solvent. This is particularly useful for reactions involving sparingly soluble inorganic salts. Research has demonstrated that quaternary phosphonium catalysts are generally more reactive than their analogous ammonium catalysts in these systems. psu.edu The choice of catalyst, solvent, and reaction conditions can be optimized for various synthetic applications, including phenol (B47542) alkylation, azide (B81097) substitution, and cyclopropanation. nih.gov

A variety of phosphonium salts are employed as phase-transfer catalysts, with their effectiveness often dependent on the nature of the organic substituents attached to the phosphorus atom. Common examples include tetraalkyl and tetraaryl phosphonium salts. tcichemicals.com

Table 1: Examples of Reactions Facilitated by Phosphonium PTCs

| Reaction Type | Catalyst Type | Phase Conditions | Reference |

|---|---|---|---|

| Phenol Alkylation | Tris(di-p-tolylamino)cyclopropenium Chloride | Liquid-Liquid | nih.gov |

| Azide Substitution | Tris(di-p-tolylamino)cyclopropenium Chloride | Liquid-Liquid | nih.gov |

| Alcohol Oxidation | Tris(di-p-tolylamino)cyclopropenium Chloride | Liquid-Liquid | nih.gov |

| n-Butyl Bromide to n-Butyl Chloride | Clay-Supported Quaternary Phosphonium Cations | Triphase (Solid-Liquid-Liquid) | psu.edu |

This table is generated based on data from the text and is for illustrative purposes.

The function of phosphonium cations in phase-transfer catalysis is intrinsically linked to their surfactant-like properties. A surfactant is a substance that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Phosphonium salts, being amphiphilic with a charged, hydrophilic head (the phosphonium cation) and lipophilic organic substituents, can self-assemble at interfaces. researchgate.net This aggregation behavior is crucial for their catalytic activity.

In PTC, the lipophilic character of the alkyl or aryl groups on the phosphonium cation allows it to be soluble in the organic phase, while the positive charge on the phosphorus atom enables it to pair with an anion from the aqueous or solid phase. This ion pair is then sufficiently lipophilic to be transported into the organic phase. The efficiency of this process is influenced by the structure of the phosphonium salt; for instance, increasing the length of the alkyl chains can enhance its lipophilicity and surface activity. researchgate.net The self-organization of these ions can lead to the formation of micelles or aggregates, which can create a microenvironment that facilitates the reaction. researchgate.netnih.govnih.gov

Asymmetric Organocatalysis by Chiral Quaternary Phosphonium Salts

The development of chiral quaternary phosphonium salts has opened a new frontier in asymmetric synthesis, providing a powerful class of organocatalysts. nih.govresearchgate.net Unlike traditional metal-based catalysts, these organic salts offer advantages in terms of environmental benignity and stability. rsc.org Chiral phase-transfer catalysis has become a significant tool for constructing stereogenic centers, and while historically dominated by chiral quaternary ammonium salts, phosphonium-based catalysts have seen rapid development and application in recent years. alfachemic.comrsc.orgnih.govmagtech.com.cn

The design of effective chiral phosphonium salt catalysts is a key aspect of their successful application in asymmetric synthesis. rsc.org The catalytic and stereoinductive mode of these catalysts arises from the synergy between electrostatic interactions and noncovalent interactions such as hydrogen bonding, π-π stacking, and steric effects. chinesechemsoc.org

An effective design strategy involves creating a well-defined and rigid chiral scaffold around the phosphonium center. This is often achieved by incorporating structural motifs like binaphthyl groups or spiro-frameworks. alfachemic.com These rigid structures help to create a specific chiral environment that can effectively differentiate between the two enantiotopic faces of a prochiral substrate.

Key principles in the design of these catalysts include:

Construction of a Chiral Environment: The substituents on the phosphorus atom are chosen to create a sterically defined pocket. This is often achieved using axially chiral backbones (e.g., BINOL derivatives) or centrally chiral units. magtech.com.cnrsc.org

Tunability: The catalyst's structure should be easily modifiable to fine-tune its steric and electronic properties for a specific reaction. This allows for the creation of catalyst libraries to screen for optimal performance. rsc.org

Ion-Pairing: The nature of the counter-anion can significantly influence the reactivity and enantioselectivity. The interaction between the phosphonium cation and the nucleophile, as well as the counter-anion, is crucial for the stereochemical outcome. rsc.org

Bifunctionality: Some advanced catalyst designs incorporate additional functional groups, such as a hydrogen-bond donor (e.g., a thiourea (B124793) moiety), which can co-activate the substrate and further enhance stereocontrol. rsc.org

Chiral quaternary phosphonium ion-pair catalysts have proven to be highly effective in a wide array of asymmetric nucleophilic addition reactions. chinesechemsoc.orgchinesechemsoc.org These reactions are fundamental for the construction of chiral molecules, including functionalized alcohols, amines, and compounds with phosphorus-containing stereocenters. chinesechemsoc.orgrsc.org The methodology has been successfully applied to the synthesis of structurally diverse and complex molecules. chinesechemsoc.org

Examples of asymmetric nucleophilic additions catalyzed by chiral phosphonium salts include:

Conjugate Additions (Michael Additions): These catalysts promote the enantioselective addition of nucleophiles to α,β-unsaturated compounds. Optimized catalysts have achieved high enantioselectivity in the conjugate addition of various nucleophiles under phase-transfer conditions. rsc.org

Henry (Nitroaldol) Reactions: The addition of nitroalkanes to carbonyl compounds to form β-nitro alcohols can be rendered highly enantioselective using chiral phosphonium salt catalysts. magtech.com.cnchinesechemsoc.org

Mannich Reactions: These catalysts facilitate the asymmetric addition of enolizable carbonyl compounds to imines, leading to the formation of chiral β-amino carbonyl compounds. magtech.com.cn

Hydrophosphonylation: The enantioselective addition of phosphites to aldehydes and imines is another area where chiral phosphonium catalysts have been successfully employed. magtech.com.cnchinesechemsoc.org

P-Nucleophilic Additions: Recent research has shown the utility of these catalysts in the asymmetric addition of P-nucleophiles to cyclic imines, enabling the synthesis of chiral phosphorus-containing benzosultams with high yields and excellent enantioselectivities. rsc.org

Table 2: Performance of Chiral Phosphonium Salt Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrate | Product ee (%) | Reference |

|---|---|---|---|---|

| Conjugate Addition | Chiral Quaternary Phosphonium Bromide | Various | High | rsc.org |

| P-Nucleophilic Addition | Thiourea-derived Phosphonium Salt | Cyclic N-sulfonyl imine | >99 | rsc.org |

This table is generated based on data from the text and is for illustrative purposes. "ee" stands for enantiomeric excess.

The success of these reactions underscores the potential of chiral quaternary phosphonium ion-pair catalysis as a robust and reliable tool for synthetic and pharmaceutical chemists. chinesechemsoc.org

Analytical and Computational Approaches in 2 Butenyl Triphenylphosphonium Chloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the transient and reactive species that govern the course of the Wittig reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in identifying intermediates and elucidating the mechanistic details of this complex transformation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

For instance, ¹H and ¹³C NMR spectroscopy are used to characterize the phosphonium (B103445) salt precursor itself. The resulting spectra would confirm the structure of the (2-butenyl) group and the triphenylphosphine (B44618) moiety. Upon deprotonation with a base to form the ylide, significant changes in the NMR spectrum are expected, particularly for the protons and carbons of the butenyl chain, reflecting the change in electronic environment and hybridization at the alpha-carbon.

The following table illustrates typical, though hypothetical, ¹H and ¹³C NMR chemical shifts that could be expected for (2-Butenyl)triphenylphosphonium chloride, based on known data for similar structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| P-CH ₂-CH=CH-CH₃ | ~ 4.5 - 5.0 (d) | ~ 25 - 30 |

| P-CH₂-C H=CH-CH₃ | ~ 5.5 - 6.0 (m) | ~ 120 - 130 |

| P-CH₂-CH=C H-CH₃ | ~ 5.5 - 6.0 (m) | ~ 125 - 135 |

| P-CH₂-CH=CH-C H₃ | ~ 1.6 - 1.8 (d) | ~ 18 - 20 |

| P-(C ₆H₅)₃ | ~ 7.6 - 7.9 (m) | ~ 130 - 135 (ipso, C, CH) |

| Note: This data is illustrative and not based on experimentally verified spectra for this specific compound. |

Characterization of Reactive Intermediates via Spectroscopic Methods

The Wittig reaction is understood to proceed through key intermediates, namely the betaine (B1666868) and the oxaphosphetane. libretexts.org While betaines have been a subject of ongoing research, the oxaphosphetane is widely accepted as a crucial intermediate. wikipedia.org Spectroscopic techniques, particularly NMR, have been employed to detect and characterize these short-lived species, providing direct evidence for the proposed mechanistic pathways. wikipedia.org

The characterization of these reactive intermediates is challenging due to their transient nature. However, under specific conditions, such as using lithium-free bases, the formation of the oxaphosphetane can be observed. The ³¹P NMR spectrum is particularly informative in this regard, as the chemical shift of the phosphorus atom changes significantly from the phosphonium ylide to the oxaphosphetane and finally to the triphenylphosphine oxide byproduct.

Computational Chemistry for Mechanistic Insights

In conjunction with experimental techniques, computational chemistry has emerged as a powerful tool for gaining a deeper understanding of the Wittig reaction's mechanism and stereoselectivity. nih.govresearchgate.net Density Functional Theory (DFT) calculations, in particular, have provided valuable insights into the energetics of the reaction pathway. nih.gov

Theoretical Calculations on Wittig Reaction Stereoselectivity

A key area of investigation using computational methods is the origin of stereoselectivity in the Wittig reaction. t-kougei.ac.jp The reaction of a semi-stabilized ylide, such as the one derived from this compound, with an aldehyde can lead to the formation of either the Z- or E-alkene. Theoretical calculations have been employed to determine the relative energies of the transition states leading to these different stereoisomers. t-kougei.ac.jp

These calculations have revealed that for non-stabilized and semi-stabilized ylides, the stereochemical outcome is often under kinetic control. wikipedia.org This means the ratio of Z to E products is determined by the relative activation energies of the competing pathways leading to the cis and trans oxaphosphetane intermediates.

Energy Profiles and Transition State Analysis

Computational studies have been used to construct detailed energy profiles of the Wittig reaction, mapping the energy changes as the reactants are converted to products via various transition states and intermediates. t-kougei.ac.jp These profiles help to identify the rate-determining step and to rationalize the observed stereoselectivity.

The analysis of transition state geometries provides crucial information about the factors that favor one stereochemical outcome over another. For semi-stabilized ylides, the geometry of the transition state leading to the oxaphosphetane is influenced by a delicate balance of steric and electronic interactions between the ylide, the aldehyde, and the triphenylphosphine substituents. DFT calculations can model these interactions and predict the preferred pathway with a high degree of accuracy. nih.gov

The following table summarizes the key computational findings regarding the Wittig reaction with ylides similar to (2-butenyl)triphenylphosphonium ylide.

| Computational Aspect | Key Findings from Theoretical Studies |

| Reaction Mechanism | Supports a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate. wikipedia.org |

| Stereoselectivity | For semi-stabilized ylides, the E/Z selectivity is often governed by the kinetic stability of the transition states leading to the diastereomeric oxaphosphetanes. t-kougei.ac.jp |

| Transition States | The geometry of the transition state is influenced by steric and electronic factors, with different interactions favoring either the cis or trans oxaphosphetane. nih.gov |

| Energy Profiles | Calculations of the reaction energy profile help to determine the activation barriers for the formation of different stereoisomers, explaining the observed product ratios. t-kougei.ac.jp |

Future Research Trajectories and Broader Impact

Development of Novel (2-Butenyl)triphenylphosphonium Chloride Derivatives

The inherent reactivity of this compound as a Wittig reagent and its other chemical properties can be further enhanced and diversified through the synthesis of novel derivatives.

Strategic structural modifications to the this compound molecule can lead to derivatives with fine-tuned reactivity and stereoselectivity in various chemical transformations, most notably the Wittig reaction. Key areas of exploration include:

Modification of the Phenyl Groups: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can alter the electronic and steric environment around the phosphorus center. Electron-donating groups could increase the nucleophilicity of the corresponding ylide, potentially accelerating the reaction rate. Conversely, electron-withdrawing groups could decrease reactivity but may enhance selectivity in certain cases. The introduction of bulky substituents can influence the stereochemical outcome of the Wittig reaction, favoring the formation of either Z or E-alkenes.

Modification of the Butenyl Chain: Introducing substituents on the butenyl chain can lead to the synthesis of more complex and functionally diverse alkenes. For example, the incorporation of additional functional groups could allow for post-synthesis modifications of the resulting alkene.

Anion Exchange: The chloride anion can be exchanged with other counter-ions, which can influence the salt's solubility, stability, and reactivity. For instance, using non-coordinating anions might enhance the reactivity of the phosphonium (B103445) salt in certain applications.

These modifications could lead to a library of this compound derivatives with tailored properties for specific synthetic challenges.

Integration into Sustainable Chemical Processes

A significant trajectory for future research involves the integration of this compound into more environmentally friendly chemical processes, aligning with the principles of green chemistry.

Traditional Wittig reactions often employ organic solvents that can be hazardous and environmentally damaging. Future work will likely focus on adapting reactions involving this compound to greener solvent systems. This includes the use of water, ionic liquids, or bio-derived solvents. The development of water-soluble derivatives of this compound would be a significant step in this direction.

Furthermore, the application of ultrasound in organic synthesis, known as sonochemistry, offers a promising avenue for greener reactions. Ultrasound can enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions. mdpi.comacademie-sciences.fr Studies on ultrasound-assisted Wittig reactions have shown significant improvements over conventional methods. nih.govencyclopedia.pubresearchgate.net Applying this technology to reactions with this compound could lead to faster, more efficient, and more sustainable synthetic protocols. nih.govencyclopedia.pubresearchgate.net The use of ultrasound can promote reactions in aqueous media, further contributing to the green credentials of the process. encyclopedia.pub

| Green Chemistry Approach | Potential Benefits in Reactions with this compound |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety, potential for easier product separation. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, milder reaction conditions, reduced energy consumption. mdpi.comacademie-sciences.fr |

Potential in Materials Science and Polymer Chemistry

The unique properties of phosphonium salts, including their thermal stability and ionic nature, make them attractive candidates for applications in materials science and polymer chemistry.

This compound and its derivatives can be explored for their potential in the synthesis and modification of polymers. The allylic functionality of the butenyl group provides a handle for polymerization or for grafting onto existing polymer backbones.

Monomer Synthesis: The butenyl group can potentially participate in polymerization reactions, leading to the incorporation of the triphenylphosphonium moiety into the polymer chain. This could impart unique properties to the resulting polymer, such as flame retardancy, thermal stability, or antimicrobial activity.

Polymer Modification: this compound can be used to modify the surface of polymers or be incorporated as a functional additive. For instance, allylic phosphonium salts have been investigated for modifying clays used in photocured coatings to enhance their flame retardancy and mechanical properties. itu.edu.tr The presence of the phosphonium group can also introduce ionic conductivity, which is relevant for applications in antistatic coatings or solid polymer electrolytes.

| Application Area | Potential Role of this compound Derivatives |

| Flame Retardants | Incorporation of phosphorus-containing moieties to reduce flammability. |

| Antimicrobial Coatings | Quaternary phosphonium salts are known for their antimicrobial properties. |

| Phase Transfer Catalysts | Immobilization onto a polymer support for recyclable catalysis. |

| Photocured Coatings | Use as a modifier to improve mechanical and thermal properties. itu.edu.tr |

Emerging Applications in Chemical Biology and Medicinal Chemistry

Quaternary phosphonium salts are gaining attention in the fields of chemical biology and medicinal chemistry due to their ability to cross cell membranes and their inherent biological activities. While research on this compound in these areas is still nascent, the general properties of phosphonium salts suggest potential avenues for exploration.

The lipophilic cationic nature of the triphenylphosphonium group facilitates its accumulation within mitochondria, which have a highly negative membrane potential. This property has been exploited to deliver therapeutic agents specifically to the mitochondria of cancer cells. Future research could involve designing derivatives of this compound that are conjugated to anticancer drugs for targeted delivery.

Furthermore, many quaternary phosphonium salts exhibit antimicrobial activity. The mechanism is thought to involve the disruption of the bacterial cell membrane. By modifying the structure of this compound, for example, by varying the length of alkyl chains attached to the phosphorus atom, it may be possible to develop novel antimicrobial agents. nih.gov The butenyl group also offers a site for conjugation to other bioactive molecules or for incorporation into materials to create antimicrobial surfaces.

The development of this compound-based chemical probes could also be a fruitful area of research. These probes could be designed to interact with specific biological targets, and the phosphonium cation could serve as a tag for imaging or pull-down experiments.

Q & A

Q. What are the typical synthetic applications of (2-butenyl)triphenylphosphonium chloride in organic chemistry?

This compound is primarily used in Pd-catalyzed allylative dearomatization reactions to generate complex allylated products. For example, it reacts with Grignard reagents (e.g., 2-butenyl magnesium chloride) to produce allylated aromatic systems with moderate selectivity (e.g., 8:2 product ratios). Its role as a phosphonium salt facilitates nucleophilic attack at allylic positions, enabling the construction of carbon-carbon bonds in polycyclic frameworks .

Q. How is this compound utilized in Wittig-type reactions?

While not explicitly detailed for this specific phosphonium salt, structurally analogous compounds (e.g., benzyltriphenylphosphonium chloride) are employed in Wittig olefination to synthesize alkenes. Key considerations include:

- Reagent preparation : Ensuring anhydrous conditions and stoichiometric base (e.g., NaOEt) to generate the reactive ylide.

- Substrate compatibility : Fresh aldehydes (e.g., cinnamaldehyde) must be used to avoid side reactions with oxidized impurities (e.g., cinnamic acid) .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : For confirming the structure of allylated products (e.g., , , and NMR).

- Infrared (IR) spectroscopy : To verify reagent purity (e.g., detecting acid impurities in aged aldehydes).

- HPLC : For assessing purity (>98% by HPLC is typical for related phosphonium salts) .

Advanced Research Questions

Q. How does the ambident nucleophilicity of Grignard reagents influence product selectivity in reactions with this compound?

Branched Grignard reagents (e.g., 2-butenyl MgCl) exhibit two reactive sites, leading to competing pathways and mixed product ratios (e.g., 8:2 for allylated vs. dearomatized products). Selectivity is modulated by:

- Steric effects : Bulky substituents on the Grignard reagent favor one pathway.

- Reagent stoichiometry : Excess reagent may drive complete conversion but reduce selectivity.

- Catalyst design : Pd catalysts with tailored ligands can enhance regioselectivity .

Q. What experimental strategies mitigate decomposition or side reactions during phosphonium salt synthesis?

Q. How can contradictory data in allylation product yields be resolved?

Discrepancies in reported yields (e.g., 90% vs. 80%) may arise from:

- Variations in substrate purity : Ensure aldehydes are freshly distilled.

- Catalyst loading : Pd catalyst concentration (e.g., 5 mol% vs. 2 mol%) significantly impacts efficiency.

- Reaction monitoring : Use in-situ techniques (e.g., NMR) to track intermediate formation .

Methodological Considerations

Q. What precautions are critical when handling this compound?

- Toxicity : Avoid inhalation of dust (triphenylphosphine derivatives are irritants).

- Storage : Keep in airtight containers under inert gas (hygroscopic and sensitive to moisture).

- Waste disposal : Neutralize with dilute base before disposal due to chloride content .

Q. How can cross-coupling applications of this compound be optimized for high-yield transformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.